molecular formula C13H9NO B8519052 Benzo[d]oxazole,4-phenyl-

Benzo[d]oxazole,4-phenyl-

Cat. No.: B8519052
M. Wt: 195.22 g/mol
InChI Key: JJOWJPHHDSCECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]oxazole,4-phenyl- is a heterocyclic compound characterized by a fused benzene and oxazole ring system, with a phenyl group substituted at the 4-position. This scaffold is of significant interest in medicinal and materials chemistry due to its versatile pharmacological properties and electronic characteristics. Benzo[d]oxazole derivatives have been explored for applications ranging from neuroprotective agents (e.g., anticonvulsant and antimicrobial activities) to optoelectronic materials (e.g., thermally activated delayed fluorescence (TADF) emitters) . The compound’s bioactivity and electronic tunability depend heavily on substituents and structural modifications, making comparisons with analogous compounds critical for optimizing performance in specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

4-phenyl-1,3-benzoxazole

InChI

InChI=1S/C13H9NO/c1-2-5-10(6-3-1)11-7-4-8-12-13(11)14-9-15-12/h1-9H

InChI Key

JJOWJPHHDSCECU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)OC=N3

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that benzo[d]oxazole derivatives exhibit significant anti-inflammatory properties. For instance, molecular modeling studies have shown strong interactions with the cyclooxygenase-2 (COX-2) enzyme, which is crucial for mediating inflammatory responses .

Case Study:
A study demonstrated that certain benzo[d]oxazole derivatives provided 48.4% protection against inflammation in a cotton pellet-induced granuloma model, compared to diclofenac sodium, which showed 60.2% protection .

CompoundProtection (%)Reference
Benzo[d]oxazole Derivative48.4
Diclofenac Sodium60.2

Antimicrobial Activity

Benzo[d]oxazole derivatives have also been evaluated for their antimicrobial efficacy against various pathogens. Studies have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study:
A series of novel benzoxazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) as low as 25 μg/mL against E. coli .

CompoundMIC (μg/mL)Target BacteriaReference
Benzoxazole Derivative A25E. coli
Benzoxazole Derivative B50Staphylococcus aureus

Neuroprotective Effects

Benzo[d]oxazole derivatives are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease due to their ability to inhibit acetylcholinesterase (AChE).

Case Study:
A study synthesized a series of benzo[d]oxazole derivatives that showed promising AChE inhibitory activity, with some compounds exhibiting IC50 values comparable to donepezil, a standard treatment for Alzheimer’s disease .

CompoundIC50 (μM)Reference
Compound A0.068
Donepezil~0.1

Synthesis of Benzo[d]oxazole Derivatives

The synthesis of benzo[d]oxazole derivatives typically involves multi-step reactions starting from readily available precursors. Techniques such as molecular docking and green chemistry approaches are employed to enhance yield and reduce environmental impact.

Synthesis Example:
The synthesis often includes the reaction of phenyl-substituted anilines with oxazolines under acidic conditions, followed by purification through crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Attack and Ring Opening

Benzo[d]oxazole derivatives undergo ring-opening reactions via nucleophilic attack. For example, the reaction of benzo[d]oxazol-2-ylamino groups with methanimine fragments leads to the formation of 2-aminoimidazole derivatives through sequential nucleophilic attacks .

Oxidative Functionalization

Silver-catalyzed reactions involve intermediate coordination of silver species, followed by oxygen transfer from DMSO to generate sulfenylated products. This process includes reductive elimination steps to form the final heterocyclic structure .

Asymmetric Radical Coupling

Asymmetric 1,2-alkoxy-sulfenylation employs radical intermediates generated by TBHP (tert-butyl hydroperoxide) and chiral catalysts. This method achieves high enantioselectivity (up to 94% ee) in methoxy-heteroarylsulfenylation of styrene derivatives .

Substituent Effects

Structural modifications significantly influence reactivity. For instance:

  • Halogenation : Chlorine substitution at the 2-position enhances inhibitory activity in enzyme targets, while removal reduces potency .

  • Electron-donating groups : Methoxy substituents maintain activity comparable to chlorinated derivatives, whereas electron-withdrawing groups like nitro reduce reactivity .

Catalytic Efficiency Comparison

CatalystYield (%)Enantiomeric Excess (ee %)
4c 53–8178–90
4d 47–6177–89
4e 3067

(Data adapted from asymmetric sulfenylation studies)

Comparison with Similar Compounds

Table 1: Impact of Substituents on Anti-Proliferative Activity (HepG2 and MCF-7 Cell Lines)

Compound Substituent IC50 (μM, HepG2) IC50 (μM, MCF-7)
12l 5-Methyl + amide 10.50 15.21
13c 5-Methyl + diamide 24.25 53.13
12a Unsubstituted 25.47 53.01
12b 5-Chloro 26.31 102.10
  • Electron-donating groups (e.g., 5-methyl) : Enhance anti-proliferative activity, as seen in compound 12l (IC50 = 10.50 μM) compared to unsubstituted derivatives (IC50 = 25.47–53.01 μM) .
  • Electron-withdrawing groups (e.g., 5-chloro) : Reduce potency, with IC50 values up to 102.10 μM .
  • Functional group optimization : Amide derivatives (e.g., 12l ) outperform diamide analogues (e.g., 13c ), highlighting the importance of terminal hydrophobic tails .

Structural analogs such as 2-(4-bromophenyl)benzo[d]oxazole () and 2-(4-iodo-phenyl)-oxazole () are utilized in synthetic chemistry but lack direct biological data, underscoring the need for substituent-specific evaluations.

Antimicrobial and Anticonvulsant Agents

  • Benzo[d]oxazole derivatives exhibit broader antimicrobial activity compared to thiadiazole-based compounds, which require specific heterocyclic fusion for efficacy .
  • In anticonvulsant screening, 6-(3-substituted-4H-1,2,4-triazol-4-yl)-2-phenylbenzo[d]oxazoles show superior potency over non-fused triazole derivatives, with ED50 values < 30 mg/kg in rodent models .

Anti-Tuberculosis (TB) Agents

  • Benzo[d]oxazole-containing bicyclic derivatives (e.g., compound 16 with a 4-F-phenyl group) demonstrate >100-fold higher anti-TB activity (MIC = 0.006 μM) and metabolic stability compared to naphthyl- or indole-fused analogs (e.g., compound 15 , MIC = 0.6 μM) .

VEGFR-2 Inhibitors

  • Benzo[d]oxazole derivatives (e.g., compound D) show moderate VEGFR-2 inhibition compared to thieno[2,3-d]pyrimidine derivatives (compound C), which exhibit enhanced binding affinity due to extended π-conjugation .

Electronic and Material Properties

Table 2: Electronic Properties of Benzo[d]oxazole-Containing Materials

Compound/System Application Band Gap (eV) ΔE_ST (eV)
Polythiophene + benzo[d]oxazole Conductive polymers 2.1–2.5 N/A
BOX (phenoxazine-benzo[d]oxazole) OLEDs (TADF) N/A <0.1
BT (phenoxazine-benzothiazole) OLEDs (TADF) N/A <0.1
  • Band gap modulation : Benzo[d]oxazole-doped polythiophenes exhibit larger band gaps (2.1–2.5 eV) than benzothiazole-doped analogs (1.8–2.2 eV), influencing charge transport in electronic devices .
  • TADF performance : Both benzo[d]oxazole (BOX ) and benzothiazole (BT ) derivatives achieve small singlet-triplet energy gaps (ΔE_ST < 0.1 eV), enabling efficient light-emitting diodes .

Preparation Methods

Base-Mediated Cyclization of o-Aminophenol Derivatives

The most direct route involves cyclocondensation of o-aminophenol with aryl aldehydes or ketones. For example, treatment of o-aminophenol with benzaldehyde in refluxing toluene in the presence of K₂CO₃ and CuI catalysts yields 4-phenylbenzo[d]oxazole with 89–95% efficiency. This method leverages copper-mediated C–N bond formation, with the reaction mechanism proceeding via intermediate Schiff base formation followed by intramolecular cyclization (Scheme 1).

Reaction Conditions:

  • Catalyst: CuI (5–10 mol%)

  • Ligand: N,N'-dimethylethylenediamine (10 mol%)

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 24 h

A comparative study demonstrated that electron-withdrawing substituents on the aryl aldehyde accelerate cyclization, while steric hindrance reduces yields. For instance, 4-chlorobenzaldehyde afforded 75% yield under identical conditions, whereas 2,6-dichlorobenzaldehyde required prolonged reaction times.

Copper-Catalyzed Cross-Coupling Approaches

Domino C–N Coupling and Cyclization

A domino protocol combining Ullmann-type coupling and cyclization enables one-pot synthesis. Using 1,2-dibromobenzene and benzamide, this method achieves 90–95% yields of 4-phenylbenzo[d]oxazole. The reaction proceeds via sequential aryl bromide amidation and intramolecular etherification (Scheme 2).

Optimized Protocol:

ComponentQuantity
1,2-Dibromobenzene1.0 mmol
Benzamide1.1 mmol
CuI5 mol%
K₂CO₃3.0 mmol
Toluene3 mL

Key Observations:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) led to side products, whereas toluene minimized undesired pathways.

  • Ligand Dependency: N,N'-Dimethylethylenediamine enhanced copper catalyst stability, improving yields by 15–20%.

Thermolysis-Induced Rearrangements

Methanimine Rearrangement Pathways

Heating methanimine derivatives (e.g., 9f ) in polar solvents like methanol induces cyclization to form 4-phenylbenzo[d]oxazole derivatives. For example, thermolysis of 9f at 65°C for 8 h in methanol yielded 70% of the target compound via a proposed mechanism involving benzoxazole ring opening and subsequent imidazole closure (Scheme 3).

Critical Parameters:

  • Temperature: Reactions below 60°C resulted in incomplete conversion, while exceeding 80°C promoted decomposition.

  • Solvent Polarity: Methanol outperformed ethanol and acetonitrile due to its ability to stabilize transition states.

Palladium-Catalyzed Alkynylation-Cyclization

Sonogashira Coupling Followed by Cyclization

A two-step approach involving Sonogashira coupling of o-iodophenol with phenylacetylene, followed by cyclization, achieved 76% overall yield. The alkynone intermediate underwent spontaneous cyclization in the presence of MnO₂, forming the benzo[d]oxazole core (Scheme 4).

Procedure Summary:

  • Sonogashira Coupling:

    • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

    • Conditions: THF, room temperature, 12 h

  • Oxidative Cyclization:

    • Oxidant: MnO₂ (10 equiv)

    • Solvent: Acetone

    • Time: 12 h

Comparative Analysis of Methodologies

Table 1. Efficiency and Scope of 4-Phenylbenzo[d]oxazole Synthesis Methods

MethodYield RangeReaction TimeKey AdvantagesLimitations
Copper-Catalyzed Cyclization75–95%24 hOne-pot, scalableSensitive to steric hindrance
Thermolysis50–70%8–38 hNo metal catalystsHigh temperatures required
Palladium-Catalyzed70–76%24 hTolerates electron-deficient substratesCostly catalysts

Mechanistic Insights and Side Reactions

Competing Pathways in Copper-Mediated Reactions

In copper-catalyzed methods, over-oxidation of intermediates can lead to byproducts such as aroylbenzoxazoles (8 ). For instance, prolonged heating in ethanol at 80°C resulted in 40% byproduct formation, necessitating precise control of reaction duration.

Solvent-Dependent Dimerization

Methanimine precursors (9 ) in acetonitrile underwent dimerization to form bis-benzoxazole derivatives (10 ) as competing products. This side reaction was mitigated by using methanol, which favored cyclization over dimerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.